Cas no 114622-81-0 (Boc-Arg-OH Hydrochloride Hydride)

Boc-Arg-OH Hydrochloride Hydride Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-L-arginine hydrochloride monohydrate
- N-[(tert-Butoxy)carbonyl]-L-arginine hydrochloride monohydrate
- Nalpha-(tert-Butoxycarbonyl)-D-arginine Hydrochloride Monohydrate
- N-Boc-D-arginine hydrochloride Monohydrate
- Boc-Arg-OH·HCl·H2O
- BOC-D-ARG(TOS)-OH ETOAC
- Boc-D-Arg-OH HCl H2O
- Boc-D-Arg-OH.HCl.H2O
- Boc-D-Arg-OH·H2O
- Boc-D-Arg-OH·HCl·H2O
- Boc-D-Arg-OH·HCl·H2O N-α-Boc-D-Arginine hydrochloride monohydrate
- Nalpha-BOC-D-Arginine hydrochloride hydrate
- N-α-Boc-D-Arginine hydrochloride monohydrate
- BOC-ARG-OH HCL H2O
- BOC-D-ARG
- Boc-D-Arg-OH&BOC-L-ARG-OH HCL H2O
- Boc-D-Arg-OH·HCl Monohydrate
- Boc-D-Arq-OH.HCl.H2O
- BOC-L-ARGININE HCL H2O
- D-Leucine
- hydrochloride hydrate
- Nα-(tert-Butoxycarbonyl)-D-arginine Hydrochloride Monohydrate
- Nα-Boc-D-arginine Hydrochloride Monohydrate
- Boc-D-Arg-OH•BOC-L-ARG-OH HCL H2O
- HCl•D-Leucine ,98%
- (S)-2-(tert-butoxycarbonylamino)-5-guanidinopentanoic acid hydrochloride hydrate
- Boc-Arg-OH.HCl.H2O
- 35897-34-8
- Boc-L-Arg-OH.HCl.H2O
- Boc-L-Arg-OHHClH2O
- NA-Boc-L-arginine hydrochloride hydrate
- L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride, hydrate (1:1:1)
- CHEMBL1222331
- FD10532
- 114622-81-0
- OVXLPYFDJUFEHQ-KLXURFKVSA-N
- SR-01000640034-1
- Boc-D-Arg-OH dihydrate
- A803206
- N2-Boc-L-arginine Hydrochloride Hydrate
- AM81507
- N(alfa)-(tert-Butoxycarbonyl)-L-arginine Hydrochloride Monohydrate
- AC-8605
- (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate
- AKOS015910093
- A-Boc-D-Arginine hydrochloride monohydrate
- (tert-Butoxycarbonyl)-L-arginine hydrochloride monohydrate
- (TERT-BUTOXYCARBONYL)-L-ARGININE HCL HYDRATE
- NI+/--(tert-Butoxycarbonyl)-D-arginine Hydrochloride Monohydrate
- (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride
- Boc-Arg-OH hydrochloride H2O
- Boc-L-Arg-OH*HCl*H2O
- AS-18954
- A-Boc-L-Arginine hydrochloride monohydrate
- N-alpha-Boc-L-arginine hydrochloride hydrate
- Boc-L-arginine hydrochloride hydrate
- MFCD00065552
- N-
- CS-W009859
- Boc-Arg-OH-HCl-H2O
- M03257
- N-alpha-t-Butyloxycarbonyl-L-arginine monohydrate hydrochloride (Boc-L-Arg-OH.H2O.HCl)
- CCG-50672
- N2-Boc-L-arginineHydrochlorideHydrate
- C11H25ClN4O5
- HY-W009143
- SCHEMBL7304854
- (2S)-2-[(tert-butoxycarbonyl)amino]-5-carbamimidamidopentanoic acid hydrate hydrochloride
- Boc-Arg-OH Hydrochloride Hydride
-
- MDL: MFCD00065552
- Inchi: 1S\/C11H22N4O4\/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13\/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)\/t7-\/m0\/s1
- InChI Key: OVXLPYFDJUFEHQ-KLXURFKVSA-N
- SMILES: N=C(N)NCCC[C@@H](C(O)=O)NC(OC(C)(C)C)=O.[H]Cl.[H]O[H]
Computed Properties
- Exact Mass: 328.15100
- Monoisotopic Mass: 328.151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- Surface Charge: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 145
Experimental Properties
- Color/Form: Not determined
- Density: 1.2800
- Melting Point: 176-178°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Water Partition Coefficient: very faint turbidity
- PSA: 146.76000
- LogP: 2.54710
- Solubility: Not determined
- Specific Rotation: -6.0 to -10.0° (c=2,water)
Boc-Arg-OH Hydrochloride Hydride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S22-S24/25
- Storage Condition:Store at room temperature
- Safety Term:S22;S24/25
Boc-Arg-OH Hydrochloride Hydride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N99600-25g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid hydrochloride hydrate |
114622-81-0 | 25g |
¥76.0 | 2021-09-08 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1626-25G |
Nα-(tert-Butoxycarbonyl)-L-arginine Hydrochloride Monohydrate |
114622-81-0 | >98.0%(T) | 25g |
¥60.00 | 2024-04-18 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022817-1g |
Boc-Arg-OH Hydrochloride Hydride |
114622-81-0 | 98% | 1g |
¥72 | 2024-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483566-5 g |
Boc-L-Arg-OH•HCl•H2O, |
114622-81-0 | 5g |
¥557.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483566-5g |
Boc-L-Arg-OH•HCl•H2O, |
114622-81-0 | 5g |
¥557.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2204-1g |
Boc-Arg-OH Hydrochloride Hydride |
114622-81-0 | 98.0%(N) | 1g |
¥235.0 | 2023-09-02 | |
Aaron | AR000FJK-1g |
L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride, hydrate (1:1:1) |
114622-81-0 | 1g |
$5.00 | 2023-12-16 | ||
abcr | AB497181-5g |
Boc-L-Arg-OH.HCl.H2O, 95%; . |
114622-81-0 | 95% | 5g |
€62.60 | 2025-02-15 | |
abcr | AB497181-25g |
Boc-L-Arg-OH.HCl.H2O, 95%; . |
114622-81-0 | 95% | 25g |
€78.10 | 2025-02-15 | |
abcr | AB497342-25g |
Boc-L-Arg-OH.HCl.H2O, 98%; . |
114622-81-0 | 98% | 25g |
€110.20 | 2024-08-02 |
Boc-Arg-OH Hydrochloride Hydride Related Literature
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on Boc-Arg-OH Hydrochloride Hydride
Introduction to Boc-Arg-OH Hydrochloride Hydride (CAS No. 114622-81-0)
Boc-Arg-OH Hydrochloride Hydride is a highly specialized chemical compound widely utilized in the field of pharmaceutical research and development. This compound, with the chemical name Boc-Arg-OH Hydrochloride Hydride, is identified by its unique CAS number, CAS No. 114622-81-0, which distinguishes it in the vast repository of chemical substances. The compound plays a pivotal role in the synthesis of peptides and proteins, particularly in the protection of amino acid side chains during peptide coupling reactions.
The Boc (tert-butoxycarbonyl) group in Boc-Arg-OH Hydrochloride Hydride serves as an effective protecting group for the amino group of arginine, one of the twenty standard amino acids. This protection is crucial in multi-step peptide synthesis, where selective modification and deprotection steps are necessary to achieve the desired sequence without unwanted side reactions. The hydrochloride form ensures stability and solubility, making it a preferred choice for researchers.
In recent years, advancements in peptide-based drug design have significantly increased the demand for high-quality protecting groups like Boc-Arg-OH Hydrochloride Hydride. Peptide therapeutics have gained prominence due to their targeted action and reduced systemic toxicity compared to traditional small-molecule drugs. The development of novel vaccines, antibodies, and enzyme inhibitors heavily relies on efficient peptide synthesis techniques.
Recent studies have highlighted the importance of Boc-Arg-OH Hydrochloride Hydride in the synthesis of complex peptidomimetics, which mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics are being explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The ability to precisely control peptide sequences using protecting groups like Boc has opened new avenues in drug discovery.
The hydride form of Boc-Arg-OH Hydrochloride Hydride adds an extra layer of functionality, allowing for smooth hydride transfer reactions during peptide bond formation. This is particularly useful in metal-catalyzed cross-coupling reactions, where hydrogen atoms are selectively removed or added to facilitate bond formation between amino acids. Such reactions are essential for constructing long-chain peptides with high fidelity.
The pharmaceutical industry has seen a surge in interest for compounds like Boc-Arg-OH Hydrochloride Hydride due to their role in facilitating efficient and scalable peptide synthesis. Large-scale production of peptides often requires stringent conditions to maintain purity and yield, making high-quality reagents indispensable. The compound's stability under various reaction conditions makes it a reliable choice for industrial applications.
Moreover, research into green chemistry has prompted the development of more sustainable synthetic routes for peptide protecting groups. While traditional methods often involve harsh reagents and extensive purification steps, newer approaches aim to minimize waste and energy consumption. Boc-Arg-OH Hydrochloride Hydride has been tested in several green chemistry protocols, demonstrating its compatibility with environmentally friendly synthetic strategies.
The versatility of Boc-Arg-OH Hydrochloride Hydride extends beyond its use in peptide synthesis; it also finds applications in proteomics and biochemical research. Proteomics involves the large-scale study of proteins, including their structure, function, and interactions within biological systems. Protecting groups like Boc are essential for modifying proteins without altering their natural conformation or activity.
In conclusion, Boc-Arg-OH Hydrochloride Hydride (CAS No. 114622-81-0) is a vital compound in modern chemical biology and pharmaceutical research. Its role in peptide synthesis, particularly the protection of arginine residues, underscores its importance in drug development. As research continues to evolve, compounds like this will remain indispensable tools for scientists striving to push the boundaries of therapeutic innovation.
114622-81-0 (Boc-Arg-OH Hydrochloride Hydride) Related Products
- 13726-76-6((S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
